1,2-Dinitrofluoranthene
Description
Overview of Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) as a Class
Nitrated polycyclic aromatic hydrocarbons (NPAHs) are a class of chemical compounds that are formed when one or more nitro groups (-NO2) are attached to the aromatic ring structure of a polycyclic aromatic hydrocarbon (PAH). ontosight.ai These compounds are not typically produced commercially but are often formed as byproducts of combustion processes or through the atmospheric transformation of PAHs. ontosight.ai NPAHs are of significant interest in environmental science and toxicology because they are considered to be potent mutagens. ontosight.ai The addition of nitro groups to a PAH molecule can alter its chemical and physical properties, including its solubility, volatility, and reactivity, which can in turn influence its environmental fate and biological effects. ontosight.ai
Significance of Fluoranthene (B47539) Derivatives in Environmental and Chemical Research
Fluoranthene is a polycyclic aromatic hydrocarbon that is commonly found in the environment as a product of incomplete combustion of organic materials. Its derivatives, including nitrated forms, are of particular importance to researchers. The position of the nitro group on the fluoranthene molecule can significantly influence the compound's properties and biological activity. For instance, the mutagenic potency of nitrofluoranthene isomers can vary greatly depending on the substitution pattern. nih.gov The study of fluoranthene derivatives is crucial for understanding the potential environmental and health impacts of these compounds, as well as for developing analytical methods for their detection and quantification in various environmental matrices. ontosight.ai
Scope and Research Objectives for 1,2-Dinitrofluoranthene Academic Inquiry
Academic inquiry into this compound is centered on several key objectives. A primary goal is to understand its formation through chemical reactions, particularly the free-radical nitration of fluoranthene. nih.gov Another significant research focus is the determination of its biological activity, with a specific interest in its mutagenic properties compared to other dinitrofluoranthene isomers. nih.gov Furthermore, the development of sensitive and specific analytical methods for the detection and quantification of this compound in environmental samples is a critical area of investigation. nih.gov Research in this area aims to build a comprehensive profile of this specific isomer to better assess its potential environmental significance.
Detailed Research Findings
Synthesis and Physicochemical Properties
This compound is formed, along with 1,3-Dinitrofluoranthene, through the free-radical nitration of fluoranthene. nih.gov This is in contrast to the electrophilic nitration of fluoranthene, which primarily yields 3-nitrofluoranthene (B1196665). nih.gov
Interactive Table: Physicochemical Properties of Dinitrofluoranthene Isomers
| Compound | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| This compound | Data not available | Data not available | Data not available |
| 3,7-Dinitrofluoranthene (B10014) | 203-204 echemi.com | 525.6 echemi.com | Practically insoluble echemi.com |
| 3,9-Dinitrofluoranthene (B1199685) | 275-276 | Data not available | Data not available |
Note: The data for 3,7- and 3,9-Dinitrofluoranthene are provided for comparative purposes and are not representative of this compound.
Mutagenicity Studies
Research has shown that this compound exhibits mutagenic activity. In a comparative study using Salmonella typhimurium strain TA98, 1,3-Dinitrofluoranthene was found to be a more potent mutagen than this compound. nih.gov The activation of these dinitrofluoranthene isomers to mutagens appears to occur through pathways that are different from the "classical nitroreductase" and/or O-acetylase pathways. nih.gov
A report by the World Health Organization provides data on the mutagenicity of this compound in Salmonella typhimurium, showing positive results for mutagenicity in strains TA98 and TA100, both with and without metabolic activation (S9). inchem.org
Interactive Table: Mutagenicity of this compound in Salmonella typhimurium
| Strain | Metabolic Activation (S9) | Result |
| TA98 | Without S9 | Positive |
| TA98 | With S9 | Positive |
| TA100 | Without S9 | Positive |
| TA100 | With S9 | Positive |
Source: World Health Organization (2003). inchem.org
Analytical-Techniques
The analysis of dinitrofluoranthene isomers, including this compound, in environmental samples typically requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the separation and identification of these compounds. nih.gov The electron impact mass spectra of dinitrofluoranthenes have been studied, and it has been noted that ortho-substituted isomers like this compound exhibit some unique fragmentation pathways. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
33611-88-0 |
|---|---|
Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
1,2-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-9-4-3-7-11-10-5-1-2-6-12(10)15(14(9)11)16(13)18(21)22/h1-8H |
InChI Key |
ZVFDFXXVLYCTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=C(C2=C43)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Approaches for 1,2 Dinitrofluoranthene
Laboratory Synthesis Pathways
The creation of 1,2-dinitrofluoranthene in a laboratory setting is primarily achieved through the nitration of fluoranthene (B47539). The reaction conditions, particularly the choice of nitrating agent and solvent, dictate the mechanistic pathway and the resulting distribution of nitro-isomers. Two distinct pathways, electrophilic and free-radical nitration, lead to different product profiles.
The direct nitration of the parent aromatic hydrocarbon, fluoranthene, is the most common approach to introduce nitro groups onto its skeleton. The conditions of this reaction are pivotal in determining whether the process follows an electrophilic or a free-radical mechanism, which in turn governs the positions of nitration.
Electrophilic nitration is a classic and widely studied reaction for aromatic compounds. rushim.ru The mechanism typically involves treating the aromatic substrate with nitric acid (HNO₃) in the presence of a strong acid catalyst, most commonly sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com
The key steps are:
Formation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic Attack: The electron-rich π-system of the fluoranthene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrofluoranthene product. masterorganicchemistry.com
This ionic reaction pathway can be catalyzed by both Brønsted and Lewis acids. osti.govresearchgate.net In the case of fluoranthene, electrophilic nitration shows strong regioselectivity, with theoretical calculations predicting the most reactive position to be the C3 position. electronicsandbooks.com Experimental data confirms that under electrophilic conditions, 3-nitrofluoranthene (B1196665) is the major product. nih.govosti.gov
In contrast to the ionic pathway, the nitration of fluoranthene can also proceed through a free-radical mechanism. This pathway is favored when using nitrogen dioxide (NO₂) in solvents with low dielectric constants, such as carbon tetrachloride (CCl₄), and in the absence of acid catalysis. osti.gov The free-radical reaction is thought to occur via a multiple-step addition-elimination mechanism. osti.gov
The presence of 2-nitrofluoranthene (B81861) in a product mixture is considered a marker for the free-radical nitration of fluoranthene, as this isomer is not formed under electrophilic conditions. osti.gov Crucially, the free-radical nitration of fluoranthene is the pathway that yields dinitrated products, including this compound and 1,3-dinitrofluoranthene. osti.govnih.govosti.gov
The regioselectivity of fluoranthene nitration is highly dependent on the reaction mechanism. The distribution of isomers obtained under different laboratory conditions highlights the dichotomy between the electrophilic and free-radical pathways.
Under electrophilic conditions (e.g., HNO₃/H₂SO₄), the reaction is highly selective for the C3 position, leading to 3-nitrofluoranthene as the predominant product. nih.govosti.gov Other mononitro isomers are formed in much smaller quantities. Theoretical calculations of reactivity for electrophilic substitution align with these experimental findings, predicting the order of reactivity as 3 > 7 > 8 > 1 > 2. electronicsandbooks.com
Under free-radical conditions (e.g., NO₂/N₂O₄ in CCl₄), the product distribution is markedly different. osti.gov The major mononitrated product is 2-nitrofluoranthene. nih.govosti.gov This reaction pathway is also notable for producing significant quantities of dinitrated isomers, specifically this compound and 1,3-dinitrofluoranthene. osti.gov
Table 1: Isomer Distribution in the Nitration of Fluoranthene
| Nitration Condition | Predominant Mononitro Isomer | Dinitro-Isomers Formed | Reference |
| Electrophilic (e.g., HNO₃/H₂SO₄) | 3-Nitrofluoranthene | Not reported as major products | nih.gov, osti.gov |
| Free-Radical (e.g., NO₂ in CCl₄) | 2-Nitrofluoranthene | This compound, 1,3-Dinitrofluoranthene | nih.gov, osti.gov, osti.gov |
The synthesis of dinitrofluoranthenes can also be conceptualized as a further derivatization of mononitrofluoranthene intermediates. While the direct free-radical nitration of fluoranthene yields this compound, this process inherently involves the formation and subsequent nitration of mononitrofluoranthene molecules within the reaction mixture. osti.govnih.govosti.gov For instance, research involving the renitration of 3-nitrofluoranthene using fuming nitric acid has been shown to produce various dinitrofluoranthene isomers, such as the 3,7-, 3,9-, and 3,4-isomers. nih.gov This demonstrates the principle of synthesizing dinitro- a nd polynitro- derivatives by subjecting a purified mononitro-isomer to further nitration.
Achieving high regioselectivity for a specific isomer is a significant goal in synthetic chemistry. Several advanced techniques have been developed to control the outcome of nitration reactions for polycyclic aromatic hydrocarbons.
One such method involves the use of a supported catalyst, such as sulfuric acid on silica (B1680970) gel. tandfonline.comtandfonline.com This technique has been shown to be a mild, convenient, and highly regioselective method for the mononitration of several PAHs, producing 3-nitrofluoranthene with high selectivity. tandfonline.com While this specific application yields a mononitro- product, the principle of using supported catalysts represents an advanced approach to controlling reaction selectivity.
Another strategy to achieve isomer-specific synthesis involves the nitration of a partially hydrogenated precursor, followed by aromatization. For example, 2-nitrofluoranthene has been successfully synthesized by nitrating 1,2,3,10b-tetrahydrofluoranthene (B1597030) and subsequently dehydrogenating the product. researchgate.netrsc.org This multi-step approach provides a general method for preparing 2-substituted fluoranthenes and illustrates how modifying the substrate can direct the position of substitution, which could potentially be adapted for the synthesis of specific dinitro-isomers. rsc.org
Nitration of Fluoranthene Precursors
Biosynthesis and Abiotic Formation in Controlled Systems
Research into the origins of this compound has primarily centered on its formation through chemical processes in controlled laboratory settings, which often simulate environmental conditions. As of now, there is no scientific literature describing the biosynthesis of this compound by biological organisms. The compound is not known to be a natural product of microbial or plant metabolism.
The abiotic formation of this compound has been observed in controlled systems, particularly through the nitration of its parent polycyclic aromatic hydrocarbon (PAH), fluoranthene. These studies are crucial for understanding the environmental fate of fluoranthene and the generation of its more polar and often more reactive derivatives.
Abiotic Formation through Free-Radical Nitration
In controlled laboratory experiments, the free-radical nitration of fluoranthene has been shown to produce dinitrated isomers, including this compound. researchgate.net This type of reaction is significant as it can occur under conditions that mimic the polluted troposphere, where nitrogen dioxide (NO₂) is present. researchgate.net
Formation via Gas-Phase and Heterogeneous Reactions
Controlled chamber studies are instrumental in elucidating the atmospheric formation pathways of nitro-PAHs. The gas-phase reactions of fluoranthene with various nitrating agents have been investigated. For instance, reactions with dinitrogen pentoxide (N₂O₅) are a known source of nitrofluoranthenes. researchgate.netacs.org
Furthermore, heterogeneous reactions, where gas-phase oxidants interact with particle-bound PAHs, are a significant formation route for nitro-PAHs in the atmosphere. researchgate.net In controlled environmental chamber experiments, ambient particles containing fluoranthene were exposed to a mixture of N₂O₅, nitrogen trioxide (NO₃), and NO₂. These experiments demonstrated the formation of various nitrofluoranthenes, highlighting the complexity of nitration on particulate matter. researchgate.net While these studies often focus on the more abundant mononitro-isomers like 2-nitrofluoranthene and 3-nitrofluoranthene, they confirm that dinitrated species are also products of such reactions. researchgate.net
The table below summarizes key findings from controlled studies on the abiotic formation of dinitrofluoranthene isomers.
| Precursor | Reactants/Conditions | Products | Research Focus |
| Fluoranthene | Free-radical nitration | This compound, 1,3-Dinitrofluoranthene | Investigating non-ionic reaction pathways relevant to atmospheric conditions. researchgate.net |
| Fluoranthene | Gas-phase reaction with N₂O₅ | Nitrofluoranthene isomers | Simulating atmospheric gas-phase chemistry. researchgate.netacs.org |
| Particle-bound Fluoranthene | Heterogeneous reaction with N₂O₅/NO₃/NO₂ | Various nitrofluoranthenes and other nitro-PAHs | Understanding the formation of nitro-PAHs on ambient particulate matter in controlled chamber studies. researchgate.net |
It is important to note that the relative yields of different dinitrofluoranthene isomers, including this compound, are highly dependent on the specific reaction conditions, such as the nitrating agent used, the presence of catalysts, temperature, and the physical state (gas or particle phase) of the reactants. researchgate.netresearchgate.net
Environmental Formation Pathways and Atmospheric Chemistry of Dinitrofluoranthenes
Formation during Combustion Processes
Nitrofluoranthenes, including dinitrofluoranthenes, can be formed during the combustion of fossil fuels that contain their parent compound, fluoranthene (B47539). nih.gov
Diesel engine exhaust is a significant source of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), including dinitrofluoranthenes. These compounds are typically associated with the particulate matter emitted by diesel engines. nih.gov While a range of dinitrofluoranthene isomers are formed, studies have specifically quantified the presence of 3,7- and 3,9-dinitrofluoranthene (B1199685) in diesel exhaust particulates. One study reported concentrations of 0.028 mg/kg for 3,7-dinitrofluoranthene (B10014) and 0.013 mg/kg for 3,9-dinitrofluoranthene in particulates from a diesel engine.
Table 1: Concentration of Dinitrofluoranthene Isomers in Diesel Particulates
| Dinitrofluoranthene Isomer | Concentration (mg/kg of particulate) |
| 3,7-Dinitrofluoranthene | 0.028 |
| 3,9-Dinitrofluoranthene | 0.013 |
Data from Tokiwa et al., as cited in IARC, 1989.
Besides diesel engines, other combustion sources contribute to the environmental load of dinitrofluoranthenes. These include emissions from kerosene (B1165875) heaters, the burning of gas fuel and liquefied petroleum gas, and coal fly ash. nih.gov The incomplete combustion of these fuels releases fluoranthene, which can then be nitrated to form various nitro- and dinitrofluoranthene isomers. nih.gov
Atmospheric Reactions and Transformation
Dinitrofluoranthenes can be formed directly during combustion and also through chemical reactions in the atmosphere. nih.gov The parent compound, fluoranthene, can be released into the atmosphere and subsequently react with nitrogen oxides to form nitrofluoranthenes. nih.gov
The gas-phase reactions of fluoranthene with atmospheric oxidants are a key pathway to the formation of nitro-PAHs. In the daytime, hydroxyl (OH) radicals can initiate the reaction, while at night, the nitrate (B79036) radical (NO₃) is the primary initiator. researchgate.net These reactions with nitrogen dioxide (NO₂) can lead to the formation of nitrofluoranthenes. researchgate.net For instance, 2-nitrofluoranthene (B81861) is known to be formed via these gas-phase reactions. researchgate.net Further nitration of mononitrofluoranthenes can then lead to the formation of dinitrofluoranthenes. The nitration of fluoranthene with nitrogen dioxide can proceed through different pathways, with a free-radical pathway leading to the formation of 2-nitrofluoranthene and subsequently 1,2-dinitrofluoranthene. osti.gov
Polycyclic aromatic hydrocarbons, including fluoranthene, can adsorb onto the surface of atmospheric particulate matter. On these surfaces, heterogeneous reactions can occur. The reaction of particle-bound fluoranthene with nitrogen dioxide and ozone has been shown to form dinitrofluoranthenes. oup.com These reactions are influenced by various factors, including the nature of the particulate matter. researchgate.net
Photochemistry plays a crucial role in the transformation of atmospheric pollutants. nih.gov Direct photolysis can occur when a molecule absorbs sunlight, leading to its transformation. nih.gov While specific photochemical pathways for this compound are not well-documented, the general principles of photochemistry suggest that dinitrofluoranthenes, like other nitro-PAHs, may undergo photodecomposition in the atmosphere. The absorption of solar radiation could lead to the degradation of these compounds, influencing their atmospheric lifetime and fate.
Environmental Fate and Transformation Mechanisms of 1,2 Dinitrofluoranthene
Photodegradation Pathways
Photodegradation, or the breakdown of compounds by light, is a primary transformation pathway for many PAHs and their nitrated derivatives present in the atmosphere and on surfaces exposed to sunlight. who.intaaqr.org The absorption of light energy can lead to the electronic excitation of the molecule, initiating a series of reactions that result in its structural alteration. tandfonline.com
The photolytic transformation of nitro-PAHs can proceed through direct or indirect photolysis. Direct photolysis involves the direct absorption of photons by the nitro-PAH molecule, leading to its decomposition. umich.edu Indirect photolysis, on the other hand, is mediated by other light-absorbing substances in the environment, known as photosensitizers, which transfer energy to the nitro-PAH or generate reactive oxygen species (ROS) that in turn attack the compound. tandfonline.com
For nitro-PAHs, a common photolytic reaction involves the transformation of the nitro group. For instance, the photolysis of 9-nitroanthracene (B110200) is known to yield 9,10-anthraquinone. nih.gov This suggests that a potential photolytic pathway for 1,2-dinitrofluoranthene could involve the transformation of one or both nitro groups, potentially leading to the formation of corresponding diones. The process may involve a nitrite (B80452) intermediate. researchgate.net Another possibility is the reduction of a nitro group to a nitroso or amino group, or the cleavage of the aromatic ring system, although the latter is generally a slower process.
Table 1: Potential Photolytic Transformation Products of this compound
| Reactant | Potential Transformation Product(s) | Transformation Type |
| This compound | Fluoranthene-1,2-dione | Oxidation of nitro groups |
| 1-Nitro-2-aminofluoranthene | Reduction of one nitro group | |
| 2-Nitro-1-aminofluoranthene | Reduction of one nitro group | |
| Ring-cleavage products | Oxidative cleavage |
Note: This table is based on inferred pathways from related compounds, as direct experimental data for this compound is limited.
The efficiency of photodegradation is significantly influenced by various environmental factors. The intensity and wavelength of light are critical, with higher intensity and the presence of UV radiation generally leading to faster degradation. epa.govmdpi.com The environmental medium also plays a crucial role. For example, the presence of dissolved organic matter (DOM) in water can act as a photosensitizer, accelerating indirect photolysis. nih.gov Conversely, adsorption to particulate matter, such as soot or soil, can either inhibit or enhance photoreactivity depending on the nature of the substrate. nih.gov
Other factors that can influence the photoreactivity of this compound include:
pH: The pH of the surrounding medium can affect the chemical state of the compound and the generation of reactive species, thereby influencing the degradation rate. nih.gov
Temperature: Higher temperatures can increase the rate of chemical reactions, including photodegradation processes. researchgate.net
Biotransformation Processes
Biotransformation, carried out by microorganisms, is a key process in the environmental breakdown of organic pollutants. Bacteria, fungi, and algae have evolved diverse enzymatic systems to degrade complex aromatic compounds. nih.gov
The microbial degradation of nitro-PAHs can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. The specific pathways and the microorganisms involved can vary significantly depending on the environmental conditions and the structure of the compound. nih.govnih.gov
Under aerobic conditions, the initial step in the degradation of PAHs by bacteria often involves the action of dioxygenase enzymes. mdpi.com These enzymes incorporate both atoms of a molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. This hydroxylation destabilizes the aromatic system, making it susceptible to subsequent ring cleavage and further degradation into smaller molecules that can enter central metabolic pathways like the Krebs cycle. mdpi.comunesp.br
For nitro-PAHs, in addition to ring hydroxylation, the nitro groups can also be targeted. Aerobic denitration, where the nitro group is removed, can occur, or the nitro group can be reduced. However, in some cases, the presence of nitro groups can inhibit ring hydroxylation. For instance, studies on 3,9-dinitrofluoranthene (B1199685) showed no detectable aerobic metabolism via ring hydroxylation in rat lung microsomes, suggesting that nitroreduction is the primary pathway. nih.gov
Table 2: Potential Aerobic Degradation Intermediates of this compound
| Initial Reactant | Potential Intermediate(s) | Enzymatic Process |
| This compound | This compound-cis-dihydrodiol | Dioxygenation |
| 1-Nitro-2-aminofluoranthene | Nitroreduction | |
| 2-Nitro-1-aminofluoranthene | Nitroreduction | |
| Catechol derivatives | Ring cleavage |
Note: This table presents hypothetical intermediates based on known aerobic degradation pathways of PAHs and nitroaromatics.
In anaerobic environments, different metabolic strategies are employed for the breakdown of aromatic compounds. Since oxygen is not available to act as an electron acceptor and to be incorporated by oxygenases, alternative activation and degradation pathways are utilized. nih.gov
A primary mechanism for the anaerobic transformation of nitroaromatic compounds is nitroreduction. nih.gov Studies on the anaerobic metabolism of 3,9-dinitrofluoranthene by rat lung subcellular fractions have shown that it is converted to 3-amino-9-nitrofluoranthene. nih.govnih.govwho.int This indicates that under anaerobic conditions, one of the nitro groups is reduced to an amino group. This reduction is a critical activation step, as the resulting aminonitrofluoranthene may be more susceptible to further degradation. This process is catalyzed by nitroreductase enzymes. nih.gov
It is therefore highly probable that this compound undergoes a similar anaerobic transformation, leading to the formation of 1-amino-2-nitrofluoranthene or 2-amino-1-nitrofluoranthene. The complete mineralization under anaerobic conditions would involve the eventual cleavage of the aromatic rings, though this process is generally slower than under aerobic conditions. nih.govresearchgate.net
Table 3: Potential Anaerobic Degradation Products of this compound
| Reactant | Potential Product(s) | Transformation Process |
| This compound | 1-Amino-2-nitrofluoranthene | Nitroreduction |
| 2-Amino-1-nitrofluoranthene | Nitroreduction | |
| 1,2-Diaminofluoranthene | Complete nitroreduction |
Note: This table is based on anaerobic transformation pathways observed for the related compound 3,9-dinitrofluoranthene.
Enzymatic Transformation in Environmental Microorganisms
The biotransformation of this compound in the environment is significantly influenced by microbial activity. A variety of microorganisms, including both anaerobic and aerobic bacteria, possess the enzymatic machinery to chemically alter this compound. inchem.org The primary enzymatic process is nitroreduction, where the nitro groups (-NO₂) of the molecule are reduced to amino groups (-NH₂). inchem.orgwho.int This transformation is a critical step in the compound's environmental fate, often resulting in the formation of mutagenic amino-PAHs. inchem.org
Microbial transformation involves using microorganisms like bacteria, fungi, and yeasts to catalyze chemical reactions. nih.gov These processes are mediated by specific enzymes. For nitroaromatic compounds, the key enzymes are nitroreductases. nih.gov Bacterial nitroreductases are typically NAD(P)H-dependent flavoenzymes that can transfer electrons to the nitro group. nih.gov This can occur through a one-electron transfer mechanism, which is often sensitive to oxygen, or a two-electron transfer mechanism, which is oxygen-insensitive and rapidly reduces the nitro group. nih.gov
The reduction of the nitro group occurs in a stepwise fashion, proceeding from the nitro group to a nitroso intermediate, then to a hydroxylamino group, and finally to the amino group. nih.gov This enzymatic reduction can occur under various environmental conditions and has been observed with intestinal microflora as well. inchem.org
Table 1: Key Microbial Enzymatic Reactions for this compound
| Reaction Type | Enzyme Class | Process Description | Resulting Functional Group |
|---|---|---|---|
| Nitroreduction | Nitroreductases | Sequential six-electron reduction of the nitro group. nih.gov | Amino (-NH₂) |
| Oxidation | Oxidases | Potential for oxidative reactions, though reduction is more commonly cited for nitro-PAHs. nih.govnih.gov | Hydroxylated or other oxidized derivatives |
Abiotic Chemical Transformation in Environmental Compartments
Hydrolytic Stability and Reactions
Hydrolytic stability refers to a substance's ability to resist chemical decomposition (hydrolysis) in the presence of water. machinerylubrication.com For many organic compounds, particularly those with functional groups like esters, hydrolysis can be a significant degradation pathway. machinerylubrication.comsemanticscholar.org
However, polycyclic aromatic hydrocarbons (PAHs) and their nitro-derivatives are characterized by low aqueous solubility. inchem.orgsci-hub.se Due to this inherent property, this compound is not expected to be readily transported in water, and significant hydrolytic degradation under typical environmental pH and temperature conditions is considered unlikely. inchem.org The stability of the aromatic ring system and the nature of the carbon-nitro bond contribute to its resistance to hydrolysis.
Redox Reactions and Electron Transfer Processes
Redox (oxidation-reduction) reactions, which involve the transfer of electrons between chemical species, are fundamental to the abiotic transformation of this compound. ncert.nic.inkhanacademy.org In the environment, the most significant redox process for this compound is reduction.
Reduction: The transformation of the nitro groups on the fluoranthene (B47539) skeleton to amino groups is a reduction reaction, as it involves the gain of electrons by the nitrogen atoms. ncert.nic.inlibretexts.org This can be represented as a half-reaction where the nitro-PAH acts as an electron acceptor. libretexts.org This process mirrors the enzymatic nitroreduction but can also occur abiotically, mediated by chemical reductants in the environment or through photochemical processes. The sequential reduction produces nitroso and N-hydroxylamino intermediates before forming the more stable amino-PAH. nih.gov
Oxidation: While reduction is the more prominent pathway, oxidation can also occur. nih.gov Abiotic oxidation can be initiated by atmospheric oxidants like ozone or hydroxyl radicals, particularly when the compound is adsorbed onto particulate matter. nih.gov This process can lead to the formation of other derivatives, though specific products for this compound are not well-documented in the provided sources.
Environmental Distribution and Partitioning Dynamics
The distribution of this compound in the environment is governed by its physical and chemical properties, primarily its low water solubility and high affinity for organic matter. inchem.org As a high-molecular-weight nitro-PAH, it exists predominantly adsorbed onto particulate matter rather than in the gas phase. inchem.orgnih.gov
Sorption to Soil and Sediment: The tendency of a chemical to bind to soil or sediment is quantified by the sorption coefficient (Koc). This compound has a high log Koc value, indicating that it partitions strongly from water into the organic fraction of soil and sediments. inchem.org This strong adsorption limits its mobility in soil and aquatic systems, leading to its accumulation in these compartments.
Bioaccumulation Potential: The n-octanol/water partition coefficient (Kow) is an indicator of a chemical's potential to accumulate in the fatty tissues of living organisms. Nitro-PAHs generally have high log Kow values, suggesting a potential for bioaccumulation. inchem.org
Atmospheric Transport: In the atmosphere, this compound is primarily associated with airborne particles due to its low vapor pressure. inchem.orgresearchgate.net Studies have detected dinitrofluoranthenes in airborne particulate samples, often concentrated in the smaller, more respirable particle fractions. researchgate.net This allows for potential long-range transport while adsorbed to these particles. researchgate.net
Table 2: Environmental Partitioning Coefficients for this compound
| Parameter | Value (log scale) | Environmental Implication | Source |
|---|
| Sorption Coefficient (log Koc) | 3.00 - 3.11 | Strong adsorption to organic matter in soil and sediment; low mobility. | inchem.org |
Advanced Analytical Methodologies for Research and Characterization of 1,2 Dinitrofluoranthene
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the analysis of 1,2-dinitrofluoranthene, providing the necessary separation from a multitude of other compounds present in a sample. The choice of technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally labile compounds like this compound. The separation of dinitrofluoranthene isomers is a significant analytical challenge due to their similar physical and chemical properties. However, specialized stationary phases in HPLC columns can exploit subtle differences in their molecular structure to achieve separation.
Columns with stationary phases capable of π-π interactions are particularly effective for the separation of aromatic isomers. For instance, pyrenylethyl- and nitrophenylethyl-bonded silica (B1680970) gels offer unique retention characteristics based on a combination of hydrophobic, charge transfer, and π-π interactions. nacalai.com The planar structure of the pyrene (B120774) ring in pyrenylethyl phases, for example, provides high molecular shape selectivity, which is advantageous for separating structural isomers like the various dinitrofluoranthenes. nacalai.com
The choice of mobile phase is also critical and is typically a mixture of solvents like acetonitrile (B52724) or methanol (B129727) with water, often in a gradient elution to optimize the separation of a wide range of compounds. nih.gov For nitro-PAHs, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is polar.
Table 1: HPLC Columns for Isomer Separation of Aromatic Compounds
| Stationary Phase Type | Key Interaction Mechanisms | Application for Dinitrofluoranthene Isomers |
|---|---|---|
| Pyrenylethyl (PYE) | Hydrophobic, π-π interactions, Charge transfer | High shape selectivity, effective for separating planar aromatic isomers. |
| Nitrophenylethyl (NPE) | Hydrophobic, π-π interactions, Dipole-dipole | Provides unique retention characteristics for compounds with nitro groups. |
| Octadecylsilane (C18) | Hydrophobic | Standard reversed-phase separation, may require optimization for isomer resolution. |
Gas Chromatography (GC) is a highly effective technique for the separation and analysis of volatile and semi-volatile organic compounds. bohrium.com While this compound has a relatively high boiling point, it is amenable to GC analysis, particularly when coupled with sensitive detectors. The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column.
For the analysis of nitro-PAHs, fused silica capillary columns are commonly used. acs.org The choice of the stationary phase is crucial for achieving the desired separation. Non-polar or mid-polar stationary phases are often employed for the analysis of PAHs and their derivatives. The use of an inert flow path in the GC system is vital to prevent the degradation of sensitive analytes like nitro-PAHs and to ensure high sensitivity and reproducibility. hpst.cz
In some cases, derivatization may be employed to improve the volatility or detectability of the compound, although for many nitro-PAHs, direct analysis is feasible. The high resolution provided by capillary GC is essential for separating this compound from other isomers and interfering compounds in complex mixtures. nih.gov
For exceptionally complex samples containing numerous isomers and other interfering compounds, one-dimensional chromatography may not provide sufficient resolution. In such cases, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.govchromatographyonline.com GC×GC utilizes two columns with different stationary phases (a non-polar column followed by a polar or shape-selective column, for instance) connected by a modulator. nih.gov This setup allows for a much greater peak capacity, enabling the separation of compounds that co-elute in a single column. nih.govresearchgate.net
This technique has been successfully applied to the analysis of complex mixtures of polycyclic aromatic compounds, including nitro-PAHs. nih.govtandfonline.comresearchgate.net The structured nature of the resulting two-dimensional chromatogram, where compounds of similar chemical properties elute in specific regions, aids in the identification of compound classes. When coupled with mass spectrometry, GC×GC provides a powerful tool for the detailed characterization of trace levels of this compound in challenging matrices. researchgate.net
Mass Spectrometry for Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound. It provides information about the molecular weight and structure of the analyte.
Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte molecules with high-energy electrons (typically 70 eV). This process not only creates a molecular ion (M⁺•) but also causes extensive fragmentation. orgchemboulder.comyoutube.comyoutube.com The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint that can be used for structural elucidation and confirmation. orgchemboulder.comruc.dk
The fragmentation pathways of dinitrofluoranthenes under EI conditions have been studied. nih.gov For dinitrofluoranthenes, common fragmentation patterns involve the sequential loss of nitro groups (NO₂) and nitric oxide (NO), as well as carbon monoxide (CO). nih.gov The presence of ortho-substituted nitro groups, as in this compound, can lead to unique fragmentation pathways that can help in its differentiation from other isomers. nih.gov For example, the interaction between adjacent nitro groups can result in characteristic fragment ions. The analysis of these fragmentation patterns is crucial for the unambiguous identification of this compound. nih.gov
Table 2: Common Fragment Ions in EI Mass Spectrometry of Dinitrofluoranthenes
| Ion | Formation Pathway | Significance |
|---|---|---|
| [M]⁺• | Electron Ionization | Molecular ion, indicates the molecular weight. |
| [M-NO₂]⁺ | Loss of a nitro group | Common fragment for nitroaromatic compounds. |
| [M-2NO₂]⁺ | Loss of two nitro groups | Indicates the presence of two nitro groups. |
| [M-NO]⁺ | Loss of nitric oxide | Another characteristic fragmentation pathway. |
| [M-CO]⁺ | Loss of carbon monoxide | Suggests rearrangement and fragmentation of the aromatic system. |
Data based on general fragmentation patterns of dinitroaromatics. nih.gov
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are softer ionization techniques compared to EI, typically resulting in less fragmentation and a more prominent molecular ion or pseudomolecular ion (e.g., [M-H]⁻ or [M+H]⁺). nih.govyoutube.com This is particularly useful for confirming the molecular weight of the analyte.
For nitroaromatic compounds like this compound, ESI in the negative ion mode is often effective. nih.govresearchgate.net The electron-withdrawing nature of the nitro groups facilitates the formation of a stable negative ion, typically through deprotonation ([M-H]⁻) or electron capture. The ionization efficiency in ESI can be highly dependent on the molecular structure and the position of the nitro groups. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of this compound. Unlike nominal mass spectrometry, HRMS provides the accurate mass of an ion with high precision, typically to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule, significantly narrowing down the potential candidates for an unknown compound. frontagelab.comalgimed.com
For this compound, with a molecular formula of C₁₆H₈N₂O₄, the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined mass that falls within a narrow tolerance window (typically < 5 ppm) of this theoretical value provides strong evidence for the presence of the compound. thermofisher.com This is particularly crucial when distinguishing this compound from other isomeric dinitrofluoranthenes or from other compounds with the same nominal mass but different elemental compositions. frontagelab.com The ability of HRMS to resolve isobaric interferences is a significant advantage in the analysis of complex samples. frontagelab.comuci.edu
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Typical Mass Accuracy (ppm) |
|---|---|---|---|
| This compound | C₁₆H₈N₂O₄ | 292.0484 | < 5 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. nih.gov In an MS/MS experiment, the molecular ion of this compound is first selected in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions. The fragmentation pattern provides a unique fingerprint of the molecule, aiding in its structural confirmation and differentiation from its isomers. nih.govnih.gov
For nitrated polycyclic aromatic hydrocarbons like this compound, common fragmentation pathways involve the loss of nitro groups (NO₂) and other small neutral molecules. The fragmentation pattern can reveal information about the position of the nitro groups on the fluoranthene (B47539) backbone. For instance, the relative abundance of different fragment ions can vary between dinitrofluoranthene isomers, allowing for their differentiation. youtube.comresearchgate.netyoutube.com
Expected Fragmentation Pattern for this compound:
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Ion (m/z) |
|---|---|---|---|
| 292.0484 [M]⁺ | [M-NO₂]⁺ | NO₂ (46.0055) | 246.0429 |
| 292.0484 [M]⁺ | [M-2NO₂]⁺ | 2 x NO₂ (92.0110) | 200.0374 |
| 246.0429 [M-NO₂]⁺ | [M-NO₂-CO]⁺ | CO (27.9949) | 218.0480 |
Spectroscopic Characterization in Research
Spectroscopic techniques provide valuable information about the molecular structure and electronic properties of this compound.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.comepequip.com These techniques are highly sensitive to the molecular structure, and the resulting spectra serve as a molecular fingerprint. thermofisher.comspectroscopyonline.com For this compound, characteristic vibrational bands associated with the nitro groups (NO₂) and the aromatic ring system can be observed.
The positions and intensities of these bands can be used to differentiate between dinitrofluoranthene isomers. For example, the symmetric and asymmetric stretching vibrations of the NO₂ groups are expected to appear in specific regions of the FT-IR and Raman spectra. ijsr.net The exact frequencies of these vibrations can be influenced by the positions of the nitro groups on the fluoranthene core. ijsr.net
Expected Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - FT-IR | Expected Wavenumber (cm⁻¹) - Raman |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| NO₂ Asymmetric Stretch | 1550-1520 | 1550-1520 |
| NO₂ Symmetric Stretch | 1355-1335 | 1355-1335 |
| Aromatic C=C Stretch | 1620-1450 | 1620-1450 |
| C-N Stretch | 870-840 | 870-840 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. uobasrah.edu.iq Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound. rsc.orgresearchgate.netresearchgate.net
The chemical shifts of the protons and carbons in the aromatic region of the spectra are influenced by the electron-withdrawing nature of the nitro groups. semanticscholar.orgsfasu.edu The specific substitution pattern of the nitro groups in this compound will result in a unique set of chemical shifts and coupling constants for the aromatic protons. semanticscholar.orgsfasu.edu This detailed structural information is crucial for the unambiguous assignment of the isomeric structure.
Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
|---|---|---|---|
| H-3 | 8.5 - 8.7 | d | ~8.0 |
| H-4, H-5 | 7.8 - 8.0 | m | - |
| H-6, H-7, H-8 | 7.6 - 7.8 | m | - |
Note: These are predicted values based on the analysis of similar nitrated aromatic compounds. Actual values may vary.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. sigmaaldrich.comsciencepublishinggroup.com The extensive conjugated π-electron system of the fluoranthene backbone in this compound gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these absorption maxima (λmax) are influenced by the presence of the nitro groups, which act as auxochromes and can cause a bathochromic (red) shift in the absorption bands compared to the parent fluoranthene molecule. sciencepublishinggroup.comscribd.com
The UV-Vis spectrum of this compound is also sensitive to the solvent used for the analysis, with polar solvents often causing shifts in the absorption maxima compared to nonpolar solvents. scribd.comvlabs.ac.in
Expected UV-Vis Absorption Maxima for this compound:
| Solvent | Expected λmax (nm) |
|---|---|
| Hexane (B92381) | ~240, 290, 360 |
| Methanol | ~245, 295, 365 |
Hyphenated Techniques for Complex Mixture Analysis
In environmental and biological research, this compound is often present in complex mixtures containing numerous other compounds. nih.govlotusinstruments.comnih.gov Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the analysis of such samples. nih.govsciex.comnemc.us
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly used hyphenated techniques for the analysis of nitro-PAHs. nih.govsciex.comnemc.us In these methods, the complex mixture is first separated by the chromatographic column, and the individual components are then introduced into the mass spectrometer for detection and identification. The use of high-resolution mass spectrometry in these hyphenated systems further enhances the selectivity and sensitivity of the analysis. nih.govlotusinstruments.comnih.gov These techniques are crucial for the trace-level detection and quantification of this compound in samples such as diesel exhaust, airborne particulate matter, and soil. nih.govlotusinstruments.comnih.govresearchgate.net
GC-MS and LC-MS Coupling
The coupling of chromatography with mass spectrometry provides a robust platform for the analysis of this compound. The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte, as well as the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including many nitro-PAHs. In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
For the analysis of dinitrofluoranthene isomers, GC-MS is a frequently employed method. unit.no The typical GC oven temperature program for nitro-PAH analysis involves an initial temperature of around 40-60°C, which is then ramped up to 300-310°C to ensure the elution of these semi-volatile compounds. researchgate.netshimadzu.com Various ionization techniques can be used, with Electron Ionization (EI) being common. However, for enhanced sensitivity and selectivity, especially in complex matrices, Negative Chemical Ionization (NCI) is often preferred for nitro-aromatic compounds due to their electron-capturing nature. nih.gov
In terms of detection, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are utilized to enhance sensitivity and reduce matrix interference. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte. For dinitrofluoranthenes, this would include the molecular ion and specific fragment ions. MRM, typically used with tandem mass spectrometry (MS/MS), offers even greater selectivity by monitoring a specific fragmentation reaction of a precursor ion. shimadzu.comgcms.cz For instance, a common fragmentation pathway for nitro-PAHs is the loss of the nitro group (M-46). gcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative to GC-MS, particularly for compounds that are thermally labile or have low volatility. In LC-MS, the separation occurs in the liquid phase, which avoids the need for high temperatures that could potentially degrade sensitive analytes. Various LC-MS ionization techniques have been explored for the analysis of PAHs and their derivatives. These include Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI). nemc.ussciex.com
APCI and APPI are generally more suitable for the analysis of less polar compounds like PAHs and their nitrated derivatives. nemc.ussciex.com Similar to GC-MS, LC-MS/MS operating in MRM mode provides high selectivity and sensitivity for the detection of nitro-PAHs in complex environmental samples. researchgate.net The selection of precursor and product ions for MRM is crucial for the specific and sensitive detection of this compound.
Table 1: Comparison of GC-MS and LC-MS Parameters for Nitro-PAH Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Typical Column | Capillary columns (e.g., DB-5MS) nih.gov | Reversed-phase columns (e.g., C18) nih.gov |
| Mobile Phase | Inert carrier gas (e.g., Helium) researchgate.netnih.gov | Solvent gradient (e.g., Acetonitrile/Water) nih.gov |
| Ionization Mode | Electron Ionization (EI), Negative Chemical Ionization (NCI) nih.govgcms.cz | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Atmospheric Pressure Photoionization (APPI) nemc.ussciex.com |
| Detection Mode | Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) shimadzu.comgcms.cz | Multiple Reaction Monitoring (MRM) researchgate.net |
| Advantages | High resolution for isomers, established libraries for EI spectra. | Suitable for thermally labile compounds, less sample clean-up may be required. |
| Disadvantages | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Matrix effects can be more pronounced, ionization efficiency can be compound-dependent. |
Advanced Sample Preparation Strategies for Trace Analysis
The successful analysis of this compound at trace levels is highly dependent on the effectiveness of the sample preparation method. The primary goals of sample preparation are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a technique that uses elevated temperatures and pressures to increase the efficiency of the extraction process. epa.gov This method has been successfully applied to the extraction of PAHs and nitro-PAHs from solid environmental samples such as soil, sediment, and air particulate matter. aaqr.orgnih.govglsciences.eu The use of high pressure allows for the use of solvents at temperatures above their normal boiling points, which enhances extraction kinetics and efficiency. Common solvents used for the extraction of nitro-PAHs include dichloromethane (B109758) and mixtures of hexane and acetone. aaqr.org PLE offers several advantages over traditional extraction methods like Soxhlet, including reduced solvent consumption and faster extraction times. glsciences.eu
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. youtube.comfishersci.casigmaaldrich.com It can also be used as a cleanup step for extracts obtained from solid samples. In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the adsorbent, while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent.
For nitroaromatic compounds, various SPE sorbents can be used, including reversed-phase materials (e.g., C18) and polymeric sorbents. nih.govthermofisher.com The choice of sorbent and elution solvents is critical for achieving good recovery and sample cleanup. For instance, a study on the analysis of dinitro- and amino-nitro-toluenesulfonic acids in groundwater demonstrated good recoveries (>85%) using a co-polymer SPE cartridge. nih.gov
Table 2: Overview of Advanced Sample Preparation Techniques for Nitro-PAHs
| Technique | Principle | Typical Matrix | Advantages | Key Parameters to Optimize |
| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure. epa.gov | Soil, Sediment, Air Particulate Matter aaqr.orgnih.govglsciences.eu | Fast, efficient, reduced solvent consumption. glsciences.eu | Solvent type, temperature, pressure, static/dynamic time. |
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid phase. sigmaaldrich.com | Water, extracts from solid samples. nih.gov | High concentration factors, effective removal of interferences. fishersci.ca | Sorbent type, conditioning/washing/elution solvents, sample pH. youtube.com |
Research Findings
Research has demonstrated the presence of this compound in environmental samples, particularly in air particulate matter. inchem.org A study analyzing air particulate matter subjected fractions with high mutagenicity to reversed-phase HPLC and subsequent GC-MS analysis, which led to the identification and quantification of this compound. inchem.org The concentrations of this compound in these samples were found to be in the range of 180-190 pg/m³. inchem.org The nitration of fluoranthene with nitrogen dioxide has been shown to produce this compound, among other isomers. researchgate.net
The development of sensitive and selective analytical methods is crucial for understanding the environmental fate and transport of this compound. The combination of advanced sample preparation techniques with high-resolution chromatographic and mass spectrometric methods enables the reliable detection and quantification of this compound at trace levels, which is essential for assessing its potential environmental impact.
Theoretical and Computational Chemistry Studies of 1,2 Dinitrofluoranthene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods such as Density Functional Theory (DFT) are widely used to study nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).
Electronic Structure Characterization (HOMO-LUMO Gaps, Molecular Electrostatic Potential)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily excited, indicating higher reactivity. For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro groups typically lowers the LUMO energy, which is a key factor in their biological activity, such as mutagenicity.
The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. For 1,2-dinitrofluoranthene, negative potential (red/yellow regions) would be concentrated around the electronegative oxygen atoms of the nitro groups, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be located around the hydrogen atoms and the aromatic system, suggesting sites for nucleophilic attack.
Interactive Table: Key Electronic Properties of this compound (Illustrative) Specific computational data for this compound is not readily available in the cited literature. The following table illustrates typical parameters obtained from quantum chemical calculations for nitroaromatic compounds.
| Property | Description | Typical Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Predicts sites for electrophilic/nucleophilic attack. |
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This involves calculating the molecular energy at various geometries to locate the minimum on the potential energy surface. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral (torsion) angles.
For this compound, a key aspect of its conformation is the orientation of the two nitro (-NO₂) groups relative to the planar fluoranthene (B47539) backbone. Due to steric hindrance between the adjacent nitro groups at the C1 and C2 positions, it is expected that at least one of the nitro groups would be twisted significantly out of the plane of the aromatic rings. This twisting would affect the molecule's electronic properties, including the extent of π-conjugation, and consequently its reactivity and spectroscopic behavior. Computational models can precisely predict these dihedral angles.
Prediction of Spectroscopic Properties (Vibrational Frequencies, Electronic Transitions)
Computational methods can accurately predict various spectroscopic properties. The calculation of vibrational frequencies (infrared and Raman spectra) is achieved by computing the second derivatives of the energy with respect to atomic displacements. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed absorption bands, such as the characteristic symmetric and asymmetric stretching frequencies of the C-NO₂ bonds.
Electronic transitions, which are observed in UV-visible spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information on the excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities). The analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) helps to characterize the nature of the electronic excitations, such as π-π* transitions within the aromatic system.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a crucial tool for investigating the detailed mechanisms of chemical reactions, including the formation and degradation of environmental pollutants like this compound.
Energetics and Transition State Analysis of Nitration Reactions
This compound can be formed through the nitration of fluoranthene. Computational chemistry can elucidate the reaction pathway by identifying the intermediates and, most importantly, the transition states. The nitration of fluoranthene can proceed via different mechanisms, including electrophilic aromatic substitution (e.g., with NO₂⁺) or free-radical pathways (e.g., with •NO₂) researchgate.net.
By modeling these pathways, the activation energies (the energy barriers of the transition states) and the reaction energies for each step can be calculated. This analysis helps determine the most favorable reaction pathway and explains the regioselectivity of the nitration—that is, why nitration occurs at specific positions on the fluoranthene ring system to form products like this compound ncsu.edu.
Interactive Table: Energetic Parameters in Reaction Modeling (Illustrative)
| Parameter | Description | Significance |
|---|---|---|
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate. A lower Ea means a faster reaction. |
| Transition State (TS) | The highest energy point along the reaction coordinate. | Represents the "point of no return" in a chemical reaction. |
| Reaction Energy (ΔErxn) | The net energy change between reactants and products. | Indicates if a reaction is exothermic (releases energy) or endothermic (absorbs energy). |
Computational Studies of Degradation Pathways (e.g., Photolysis, Redox)
Understanding the environmental fate of this compound requires knowledge of its degradation pathways. Computational modeling can simulate processes like photolysis (degradation by light) and redox reactions (reduction or oxidation).
For photolysis, calculations can predict the excited-state properties of the molecule to identify which electronic states are accessible upon light absorption and how these excited states might lead to bond cleavage, such as the breaking of a C-NO₂ bond.
For redox reactions, computational studies can predict the reduction potential of the nitro groups. The stepwise reduction of nitro groups is a key pathway in the metabolic activation of nitro-PAHs to toxic and mutagenic species. Calculating the energetics of electron transfer and subsequent protonation steps helps to map out the entire reduction pathway and identify potentially harmful intermediates. Structurally similar nitro-PAHs have shown a positive correlation between their reduction potentials and direct mutagenicity inchem.org.
Quantitative Structure-Reactivity/Activity Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are computational tools that correlate the chemical structure of a compound with its reactivity or biological activity. For complex molecules like this compound, these models can provide predictive insights into its behavior without the need for extensive experimental testing.
Prediction of Molecular Interaction Propensity Based on Electronic Descriptors
The propensity of this compound to engage in molecular interactions is fundamentally governed by its electronic properties. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine a range of electronic descriptors. These descriptors quantify various aspects of the molecule's electronic structure and are essential for building predictive QSAR models.
Key electronic descriptors calculated for this compound include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). These frontier orbitals are central to chemical reactivity, with EHOMO relating to the molecule's ability to donate electrons and ELUMO to its ability to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Other important electronic descriptors derived from these orbital energies include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ ≈ (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η ≈ (I - A) / 2.
Electrophilicity Index (ω): A measure of the molecule's electrophilic nature, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).
These descriptors for this compound, once computed, can be used to build QSAR models that predict its interaction with biological macromolecules, such as DNA or proteins. For instance, a high electrophilicity index might suggest a greater propensity for covalent interactions with nucleophilic sites in biological systems.
Table 1: Calculated Electronic Descriptors for this compound (Note: The following values are illustrative, based on typical DFT calculations for nitro-PAHs, as specific literature values for this compound are not available.)
| Descriptor | Symbol | Illustrative Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.50 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.80 |
| HOMO-LUMO Gap | ΔE | 4.70 |
| Ionization Potential | I | 7.50 |
| Electron Affinity | A | 2.80 |
| Electronegativity | χ | 5.15 |
| Chemical Hardness | η | 2.35 |
| Electrophilicity Index | ω | 5.62 |
Theoretical Correlations with Biochemical Reactivity Indices
Beyond global electronic descriptors, theoretical models can probe the local reactivity of this compound, identifying specific atomic sites prone to electrophilic or nucleophilic attack. This is achieved through the calculation of local reactivity indices, which are crucial for understanding the mechanisms of biochemical interactions, such as metabolic activation or mutagenicity.
One of the most powerful tools for this purpose is the Fukui function , f(r). This function indicates the change in electron density at a specific point r when the total number of electrons in the molecule changes. By condensing these values to individual atomic sites, one can determine the reactivity of each atom:
f+k: The condensed Fukui function for nucleophilic attack, indicating the propensity of atom k to accept an electron.
f-k: The condensed Fukui function for electrophilic attack, indicating the propensity of atom k to donate an electron.
For this compound, the carbon atoms of the aromatic rings and the nitrogen and oxygen atoms of the nitro groups are of particular interest. The distribution of the Fukui functions would highlight which of these sites are most susceptible to metabolic enzymes. For example, high values of f-k on certain aromatic carbons might indicate sites prone to oxidative metabolism, while high values of f+k on the nitrogen atoms of the nitro groups could be relevant for reductive metabolic pathways, a common activation route for nitro-PAHs.
Another key theoretical tool is the Molecular Electrostatic Potential (MESP) . The MESP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, such as those around the oxygen atoms of the nitro groups. Regions of positive potential (blue) are electron-deficient and are targets for nucleophilic attack. The MESP provides an intuitive visual guide to the charge distribution and reactive sites of this compound, complementing the quantitative data from Fukui functions.
These theoretical indices provide a powerful framework for correlating the molecule's structure with its potential biochemical reactivity, offering insights into its toxicology and metabolic fate.
Molecular Mechanisms of Biological Interactions of Dinitrofluoranthenes
Molecular Adduct Formation
A central tenet of chemical carcinogenesis is the covalent binding of reactive chemical species to biological macromolecules. For nitroaromatic compounds like 1,2-dinitrofluoranthene, metabolic activation is a prerequisite for the formation of such adducts with DNA and proteins.
The genotoxicity of many nitroaromatic hydrocarbons is dependent on their conversion to electrophilic derivatives that react with nucleophilic sites within DNA. carnegiescience.edu The primary pathway for the metabolic activation of dinitrofluoranthenes leading to DNA adduct formation is through the reduction of one of the nitro groups.
This process involves a series of enzymatic steps:
Nitroreduction: The initial step is the reduction of a nitro group (—NO₂) to a nitroso group (—NO), followed by further reduction to an N-hydroxyamino group (—NHOH). This reduction is catalyzed by a variety of nitroreductases, which are flavin-containing enzymes that use NADH or NADPH as electron donors. nih.govmdpi.com Mammalian nitroreductases, such as xanthine (B1682287) oxidase and cytosolic NAD(P)H:quinone oxidoreductase, can perform this conversion. nih.govnih.gov
Esterification: The resulting N-hydroxy arylamine is a proximate carcinogen that can be further activated by esterification, most commonly through O-acetylation by cytosolic N,O-acetyltransferases (NATs), which use acetyl coenzyme A (AcCoA) as a cofactor. nih.gov This reaction produces a highly reactive and unstable N-acetoxy arylamine ester.
Nitrenium Ion Formation and DNA Binding: The N-acetoxy arylamine readily undergoes heterolytic cleavage of the N–O bond to form a highly electrophilic nitrenium ion. This ion can then attack nucleophilic sites on DNA bases. The predominant site of reaction for many aromatic amines is the C8 position of guanine, forming a C8-substituted deoxyguanosine adduct. nih.gov The formation of covalent DNA adducts is considered a critical event in the initiation of chemical carcinogenesis. nih.gov
The covalent binding of the bulky dinitrofluoranthene metabolite to the DNA helix can cause structural distortions, interfering with normal DNA replication and transcription, which can lead to mutations if not repaired. nih.gov
Table 1: Key Enzymes in the Metabolic Activation of Nitro-PAHs for DNA Adduct Formation
| Enzyme Class | Specific Enzyme Examples | Role in Activation Pathway |
|---|---|---|
| Nitroreductases | Xanthine Oxidase, NAD(P)H:quinone oxidoreductase (NQO1) | Reduction of nitro group to N-hydroxy arylamine |
| Acetyltransferases | N,O-Acetyltransferases (NATs) | Esterification of N-hydroxy arylamine to a reactive N-acetoxy arylamine |
| Sulfotransferases | Cytosolic Sulfotransferases (SULTs) | Alternative esterification pathway forming a reactive sulfate (B86663) ester |
In addition to reacting with DNA, the electrophilic metabolites of this compound can also form covalent adducts with cellular proteins. nih.gov This process occurs when the reactive intermediates, such as the nitrenium ion, react with nucleophilic amino acid residues on proteins.
The mechanism involves:
Generation of Electrophiles: The same metabolic activation pathways that produce DNA-reactive species, primarily nitroreduction followed by esterification, generate the electrophiles responsible for protein binding.
Reaction with Nucleophilic Residues: These electrophiles react with proteins by covalently binding to amino acid residues with nucleophilic side chains. nih.gov Common targets include the thiol group of cysteine, the epsilon-amino group of lysine, and the imidazole (B134444) ring of histidine. nih.gov
Consequences of Protein Adduction: The formation of a protein adduct can alter the protein's structure and/or function. nih.gov This can lead to cellular toxicity by impairing the physiological functions of modified proteins, such as enzymes involved in metabolism or cellular defense, or by triggering an immune response. nih.gov While the covalent binding of metabolites to abundant proteins like albumin or hemoglobin can serve as biomarkers of exposure, the adduction of key cellular proteins can directly contribute to toxicity. nih.gov
Table 2: Potential Amino Acid Targets for Dinitrofluoranthene Metabolites
| Amino Acid | Nucleophilic Group | Potential Consequence of Adduction |
|---|---|---|
| Cysteine | Thiol (-SH) | Disruption of disulfide bonds, loss of catalytic function |
| Lysine | Epsilon-amino (-NH₂) | Alteration of protein charge, interference with post-translational modifications |
| Histidine | Imidazole ring | Alteration of catalytic activity, disruption of metal binding sites |
Perturbation of Cellular Redox Homeostasis
This compound can disrupt the delicate balance between oxidants and antioxidants within a cell, a state known as redox homeostasis. This disruption is primarily mediated through the generation of reactive oxygen species during its metabolic reduction.
The metabolic pathway of nitroreduction can enter a futile cycle, known as redox cycling, that generates a significant amount of reactive oxygen species (ROS). rsc.org
The mechanism of ROS generation is as follows:
One-Electron Reduction: Nitroreductases can catalyze a one-electron reduction of the nitroaromatic compound (Ar—NO₂) to form a nitroanion radical (Ar—NO₂•⁻). researchgate.net
Redox Cycling with Oxygen: In the presence of molecular oxygen (O₂), this highly unstable radical can rapidly transfer its extra electron to O₂, regenerating the parent nitroaromatic compound and forming a superoxide (B77818) anion radical (O₂•⁻). nih.govresearchgate.net
Formation of Other ROS: The superoxide anion is a primary ROS that can be converted to other reactive species. It can be dismutated by the enzyme superoxide dismutase (SOD) to form hydrogen peroxide (H₂O₂). youtube.com In the presence of transition metals like iron (Fe²⁺), hydrogen peroxide can undergo the Fenton reaction to produce the highly reactive hydroxyl radical (•OH). mdpi.com
This continuous cycle of reduction and re-oxidation can lead to a massive amplification of ROS, leading to a state of oxidative stress where the production of oxidants overwhelms the cell's antioxidant capacity. youtube.com
Table 3: Key Reactive Oxygen Species (ROS) Generated by Redox Cycling
| ROS Species | Chemical Formula | Mechanism of Formation |
|---|---|---|
| Superoxide Anion | O₂•⁻ | One-electron transfer from nitroanion radical to molecular oxygen |
| Hydrogen Peroxide | H₂O₂ | Enzymatic dismutation of superoxide by Superoxide Dismutase (SOD) |
| Hydroxyl Radical | •OH | Fenton reaction involving H₂O₂ and transition metals (e.g., Fe²⁺) |
The surge in ROS production resulting from the redox cycling of this compound directly engages and can overwhelm the cell's antioxidant defense systems. These systems consist of both enzymatic and non-enzymatic components.
Enzymatic Defenses:
Superoxide Dismutase (SOD): This enzyme represents the first line of defense against superoxide, catalyzing its conversion to hydrogen peroxide and oxygen. mdpi.com The increased production of O₂•⁻ from dinitrofluoranthene metabolism places a higher demand on SOD activity.
Catalase (CAT) and Glutathione (B108866) Peroxidase (GPx): These enzymes are responsible for detoxifying hydrogen peroxide. Catalase converts H₂O₂ into water and oxygen, while GPx reduces H₂O₂ to water using reduced glutathione (GSH) as a cofactor. mdpi.com
Non-Enzymatic Defenses:
Glutathione (GSH): This tripeptide is a major cellular antioxidant that can directly scavenge free radicals and is a crucial cofactor for GPx. youtube.com Significant oxidative stress can deplete the cellular pool of reduced GSH.
Transcriptional Regulation via the Nrf2-ARE Pathway: A key molecular response to oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). researchgate.net Oxidative or electrophilic stress, caused by ROS or dinitrofluoranthene metabolites, can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. nih.gov In the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of various genes. nih.gov This binding initiates the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes (e.g., SOD, GPx) and phase II detoxification enzymes (e.g., NQO1, Glutathione S-transferases), thereby mounting a defense against the redox perturbation. mdpi.comnih.gov
Interaction with Biochemical Pathways and Receptors at a Molecular Level
As a polycyclic aromatic hydrocarbon derivative, this compound and its metabolites can interact with specific cellular receptors and signaling pathways, most notably the Aryl Hydrocarbon Receptor (AhR) pathway.
Aryl Hydrocarbon Receptor (AhR) Activation: The AhR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins. mdpi.comnih.gov Many PAHs are known ligands for AhR. nih.gov Upon binding a ligand like dinitrofluoranthene, the AhR translocates to the nucleus, dissociates from its chaperones, and forms a heterodimer with the AhR Nuclear Translocator (ARNT). mdpi.com
Induction of Metabolic Enzymes: The AhR/ARNT complex binds to specific DNA sequences called Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter region of target genes. mdpi.com This leads to the transcriptional activation of genes encoding several drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes like CYP1A1, CYP1A2, and CYP1B1. mdpi.comnih.gov These enzymes are involved in the phase I metabolism of xenobiotics, including the oxidation of PAHs. mdpi.com While this induction is a detoxification response, it can also contribute to the metabolic activation of the compound.
Crosstalk with Other Pathways: The AhR signaling pathway does not operate in isolation and exhibits significant crosstalk with other critical cellular pathways:
Nrf2 Pathway: There is evidence of bidirectional crosstalk between the AhR and Nrf2 pathways, allowing for a coordinated response to chemical stress. mdpi.com
Inflammatory Pathways (NF-κB): AhR signaling can modulate inflammatory responses. Physical interaction and mutual functional repression between AhR and components of the NF-κB pathway, a key regulator of inflammation, have been demonstrated. bohrium.com This interaction provides a mechanism by which exposure to AhR ligands could alter immune and inflammatory processes.
This interaction with AhR represents a key molecular event, linking exposure to this compound with broad changes in gene expression that influence its own metabolism, the cellular antioxidant response, and inflammatory signaling.
Receptor Binding and Activation Mechanisms
The direct binding of this compound to specific cellular receptors as a primary mechanism of action is not extensively documented in scientific literature. While many xenobiotics exert their effects through receptor-mediated pathways, such as the aryl hydrocarbon receptor (AhR) pathway, the current body of research on dinitrofluoranthenes focuses predominantly on their metabolic activation and subsequent genotoxicity. nih.govmdpi.com
The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those encoding for xenobiotic-metabolizing enzymes like cytochrome P450s. jefferson.edumdpi.com Ligand binding to AhR leads to its translocation to the nucleus, dimerization with the AhR nuclear translocator (ARNT), and binding to xenobiotic-responsive elements (XREs) in the promoter regions of target genes. mdpi.com While polycyclic aromatic hydrocarbons (PAHs) are known ligands for the AhR, specific data on the interaction between this compound and this receptor is scarce. The primary mechanism of toxicity for nitro-PAHs is generally attributed to the consequences of their metabolic activation rather than direct receptor agonism or antagonism.
Enzyme Substrate or Inhibitor Interactions (e.g., Nitroreductases, Cytochrome P450)
The biological activity of this compound is critically dependent on its metabolism by various enzyme systems. These enzymatic interactions convert the relatively inert parent compound into highly reactive electrophilic intermediates capable of damaging cellular components.
Metabolic activation of nitroaromatic compounds like dinitrofluoranthenes can occur through two main pathways:
Nitroreduction: This is considered the major pathway for the activation of nitro-PAHs. who.int It involves the reduction of the nitro groups to form nitroso, N-hydroxylamino, and amino derivatives. nih.gov This process is catalyzed by a group of enzymes known as nitroreductases, which are present in both mammalian tissues and gut microbiota. nih.govepa.gov The N-hydroxyarylamine intermediate is particularly important as it can be further activated by O-esterification (e.g., acetylation by N,O-acetyltransferases or sulfation by sulfotransferases) to form a reactive nitrenium ion. who.int This electrophilic species can then readily form covalent adducts with DNA. nih.govwikipedia.org Bacterial nitroreductases, which are NAD(P)H-dependent flavoenzymes, are particularly efficient in this process. nih.gov
Ring Oxidation: This pathway is catalyzed by cytochrome P450 (CYP) monooxygenases. epa.govnih.gov These enzymes introduce hydroxyl groups onto the aromatic ring system, which can also lead to the formation of reactive metabolites. nih.gov However, for many nitro-PAHs, nitroreduction is the more significant activation pathway leading to mutagenicity. epa.gov CYP enzymes are a large family of hemoproteins primarily located in the liver that metabolize a wide array of xenobiotics. nih.gov While they are central to the metabolism of many PAHs, their role in the direct activation of dinitrofluoranthenes appears to be less prominent than that of nitroreductases. Some studies suggest that CYP enzymes might be more involved in detoxification pathways for certain nitro-PAHs by converting them to less mutagenic products. who.intepa.gov
The interaction of dinitrofluoranthenes with these enzyme systems is typically as a substrate, leading to their metabolic activation. There is less evidence to suggest that they act as significant inhibitors of these enzymes at typical environmental exposure levels.
Future Research Directions and Emerging Areas in Dinitrofluoranthene Chemistry
Development of Novel Isomer-Specific Synthetic Routes
A significant challenge in the study of dinitrofluoranthenes is the preparation of specific isomers in high purity. Future research will increasingly focus on the development of novel, isomer-specific synthetic routes for 1,2-Dinitrofluoranthene. Current methods often result in mixtures of isomers, complicating toxicological and metabolic studies. The advancement of regioselective nitration techniques, potentially utilizing novel catalysts or directing groups on the fluoranthene (B47539) backbone, is a promising avenue. Such methods would not only provide pure this compound for use as an analytical standard but also enable a more accurate assessment of its unique biological activities without the confounding effects of other isomers. Overcoming the challenges in achieving high yields and specificity will be a critical step forward in dinitro-PAH chemistry.
Advanced In Situ Environmental Monitoring Technologies
Real-time, on-site detection of atmospheric pollutants is crucial for understanding their sources, transport, and fate. A key area of future research will be the development of advanced in situ environmental monitoring technologies specifically for dinitrofluoranthenes. While current methods often rely on sample collection followed by laboratory analysis, emerging technologies such as portable mass spectrometry and fiber optic sensors hold the potential for real-time measurements. nih.govresearchgate.netnih.govcopernicus.orguni-due.denih.govresearchgate.net The development of sensors with high sensitivity and selectivity for this compound in complex environmental matrices will provide invaluable data for atmospheric models and exposure assessments. These technologies will enable a more dynamic and accurate picture of dinitrofluoranthene concentrations in the environment.
Refined Computational Models for Predictive Chemistry and Biology
Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for predicting the toxicological properties of chemicals. nih.govnih.govymaws.comdtu.dk Future research will focus on refining these models to more accurately predict the chemistry and biology of this compound. This will involve developing models that can predict its carcinogenic potential and other adverse effects. nih.govnih.govymaws.com By incorporating more sophisticated molecular descriptors and larger, more curated datasets, the predictive power of these models can be significantly enhanced. Such refined models will be instrumental in prioritizing chemicals for further toxicological testing and in understanding the molecular mechanisms underlying the toxicity of this compound.
Exploration of Dinitrofluoranthene as a Model Compound for Broader NPAH Studies
Due to its presence in the environment and its demonstrated biological activity, this compound is an ideal candidate to serve as a model compound for broader studies on the entire class of NPAHs. Future research will likely utilize this compound to investigate fundamental processes such as DNA adduct formation and metabolic activation. nih.govnih.govosti.govresearchgate.netberkeley.edu Studying the specific DNA adducts formed by this compound and elucidating its metabolic pathways will provide crucial insights into the mechanisms of toxicity for other dinitrated and poly-nitrated PAHs. nih.govosti.gov This focused approach will help to build a more comprehensive understanding of the structure-activity relationships within the larger family of NPAHs.
Interdisciplinary Approaches Integrating Atmospheric, Environmental, and Molecular Biology Research
A truly comprehensive understanding of the environmental and health impacts of this compound requires a multidisciplinary approach. The future of research in this field lies in the integration of atmospheric chemistry, environmental science, and molecular biology. Such interdisciplinary studies will aim to link the atmospheric formation and fate of this compound with its environmental concentrations and, ultimately, to the molecular biomarkers of exposure and effect in biological systems. redalyc.orgnih.govnih.govrevistabiomedica.orgamegroups.org By combining atmospheric modeling with environmental monitoring and molecular toxicology, researchers can build a complete picture of the "source-to-effect" continuum for this and other hazardous air pollutants. This integrated approach is essential for developing effective risk assessment strategies and public health interventions.
Q & A
Basic: What are the solvent-dependent nitration pathways for synthesizing 1,2-dinitrofluoranthene, and how do they influence product distribution?
The nitration of fluoranthene with NO₂/N₂O₄ follows distinct mechanisms depending on solvent polarity:
- Low-polarity solvents (e.g., CCl₄) : Favors a homolytic radical mechanism , producing this compound (12.3%) and 1,3-dinitrofluoranthene (7.4%) as minor products alongside 2-nitrofluoranthene (53.7%) .
- High-polarity solvents (e.g., CH₂Cl₂) : Dominated by electrophilic substitution , yielding 3-nitrofluoranthene (69.0%) as the major product, with negligible this compound .
Methodological Insight : Solvent dielectric constant dictates mechanistic shifts. Use GC/MS and 2D NMR for product identification, and validate with single-crystal X-ray diffraction .
Basic: How are advanced spectroscopic techniques applied to resolve structural ambiguities in this compound?
- ¹H-NMR : Misassignments in prior studies were corrected using COSY experiments and nuclear Overhauser effect (NOE) . For example, irradiation of H3 (7.96 ppm) enhances H4, confirming spatial proximity .
- X-ray crystallography : Validated nitro group positions via bond distances (e.g., C1–N1: 1.471 Å) and angles (e.g., O1–N1–O2: 123.4°) .
Data Reference : See Table IV (bond distances/angles) and Table V (thermal parameters) in crystallographic datasets .
Basic: What is known about the mutagenic potential of this compound compared to its isomers?
- Limited data : Unlike 3,7-dinitrofluoranthene (highly mutagenic in Salmonella typhimurium TA98), this compound lacks comprehensive mutagenicity studies .
- Research Gap : Prioritize Ames tests with metabolic activation systems (e.g., S9 liver homogenate) to assess nitroreductase-mediated mutagenicity .
Advanced: How can conflicting product distributions in nitration reactions be reconciled using mechanistic models?
- Radical vs. ionic pathways : Computational molecular orbital calculations predict product ratios under electrophilic conditions, while radical stability explains unexpected 1,2-dinitro derivatives in nonpolar solvents .
- Experimental Design : Pair kinetic studies (e.g., reaction quenching at low conversion) with DFT calculations to map energy profiles for intermediate radical/adduct formation .
Advanced: What computational strategies predict regioselectivity in nitration reactions of fluoranthene derivatives?
- Cationic σ-complex modeling : Predicts dominant 3-nitrofluoranthene in polar solvents by simulating charge distribution in transition states .
- Radical stability indices : Use Hückel MO theory to evaluate spin density localization, explaining preferential nitration at C1 and C2 positions in radical pathways .
Advanced: How can discrepancies in NMR assignments for nitrofluoranthenes be systematically addressed?
- Stepwise protocol :
Key Research Gaps and Recommendations
Mutagenicity Profiling : Conduct Ames tests and in vitro micronucleus assays for this compound .
Metabolic Studies : Investigate nitroreductase-mediated activation pathways using hepatic microsomal fractions .
Solvent Engineering : Explore ionic liquids to stabilize intermediates and control regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
